molecular formula C12H17NO2 B592294 Tert-butyl 4-amino-3-methylbenzoate CAS No. 934481-43-3

Tert-butyl 4-amino-3-methylbenzoate

Cat. No.: B592294
CAS No.: 934481-43-3
M. Wt: 207.273
InChI Key: HFMIRAQWPTZEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tert-butyl 4-amino-3-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 The primary targets of this compound are currently not well-documented in the literature

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For this compound, it is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C for optimal stability .

Biological Activity

Tert-butyl 4-amino-3-methylbenzoate (TBAM) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties. The compound can be synthesized through various methods, typically involving the reaction of 4-amino-3-methylbenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. This synthesis route ensures high yield and purity of the final product .

Biological Activity

1. Antitumor Activity
Recent studies have highlighted the potential antitumor effects of TBAM. In vitro assays demonstrated that TBAM exhibits cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC) cells. The compound showed an IC50 value lower than 10 µM in these assays, indicating strong potential for further development as an anticancer agent .

2. Mechanism of Action
The biological activity of TBAM is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. It has been shown to activate Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a crucial role in dephosphorylating key signaling molecules such as STAT3 and Akt. This modulation leads to reduced cell proliferation and enhanced apoptosis in cancer cells .

3. Anti-inflammatory Effects
In addition to its antitumor properties, TBAM also exhibits anti-inflammatory activity. Studies suggest that it can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. This property could make TBAM a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving acute lymphoblastic leukemia (ALL) cell lines, TBAM was tested for its cytotoxic effects. The results indicated that TBAM significantly inhibited cell viability with an IC50 value of approximately 2 µM, showcasing its potential as an effective therapeutic agent against leukemia .

Case Study 2: Inhibition of Inflammation
Another study investigated the anti-inflammatory effects of TBAM in a murine model of inflammation. The compound was administered to mice with induced inflammation, resulting in a notable reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in managing inflammatory conditions .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
Acute Lymphoblastic Leukemia (RS4;11)<2
Non-Small Cell Lung Cancer (NCI-H1299)<10
Acute Promyelocytic Leukemia (NB4)<5

Table 2: Inflammatory Marker Reduction by this compound

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
TBAM75100

Properties

IUPAC Name

tert-butyl 4-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMIRAQWPTZEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700584
Record name tert-Butyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934481-43-3
Record name tert-Butyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (55.6 g, 234 mmol) obtained in step A was dissolved in an ethanol (200 ml)-tetrahydrofuran (100 ml) mixed solvent. Then, 10% palladium carbon (containing water) (10 g) suspended in ethanol (20 ml) was added. Under a hydrogen atmosphere and at room temperature, the reaction mixture was stirred for 5 hr, and filtered off through celite. The obtained solution was concentrated under reduced pressure to give the title compound (51.5 g) as a bistered oil.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
10 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.